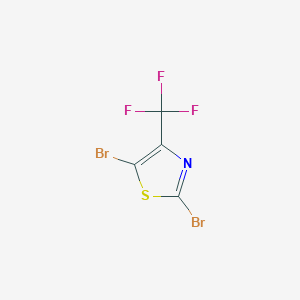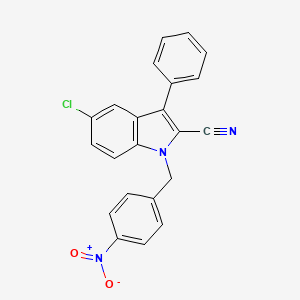
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the formation of intermediates such as thioketenes, which can react with nucleophiles to form various substituted products, as seen in the synthesis of N-substituted indole-2-thiols . While the exact synthesis of "5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile" is not described, similar synthetic strategies involving nucleophilic substitution and cyclization reactions may be applicable.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been characterized using techniques such as FT-IR, NMR, and X-ray crystallography . These methods provide detailed information on the geometric parameters and the arrangement of molecules in the crystal lattice, which are crucial for understanding the molecular conformation and interactions.
Chemical Reactions Analysis
The reactivity of related compounds includes ring-opening reactions and the formation of heterocyclic analogues through intermolecular cyclization . The presence of electron-withdrawing groups such as nitro and nitrile in the compound of interest suggests that it may undergo similar reactions, influenced by the electronic properties of these substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been studied using various spectroscopic techniques and quantum chemical calculations . These studies reveal how different substituents and the molecular environment affect properties like vibrational frequencies, absorption, fluorescence, and electronic transitions. Theoretical calculations, such as DFT, provide insights into the molecular electrostatic potential, frontier molecular orbitals, and reactivity descriptors, which are valuable for predicting the behavior of "this compound" .
Applications De Recherche Scientifique
Electrocatalytic and Photocatalytic Applications
Compounds similar to "5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile" have been studied for their electrocatalytic properties and applications in photocatalysis. The presence of nitrobenzyl and indole functionalities can influence the redox behavior and facilitate electron transfer processes, which are crucial for catalytic applications in environmental remediation and energy conversion technologies (Rapta et al., 2009).
Organic Synthesis and Functional Materials
The structural diversity and reactivity of indole derivatives make them valuable intermediates in organic synthesis. They serve as building blocks for synthesizing a wide array of biologically active compounds and functional materials. Research into palladium-catalyzed reactions involving indoles showcases their versatility in constructing complex molecular architectures, highlighting their potential in drug discovery and material science (Cacchi & Fabrizi, 2005).
Sensor Development and Environmental Monitoring
Certain indole derivatives demonstrate unique optical properties, making them suitable for developing sensors and monitoring environmental pollutants. The ability to undergo specific reactions in the presence of analytes or changes in environmental conditions can be harnessed to detect and quantify hazardous substances, contributing to safer and cleaner ecosystems (Jukić et al., 2010).
Pharmaceutical Research and Drug Design
Indole and its derivatives are prominent scaffolds in medicinal chemistry, with numerous compounds exhibiting potent biological activities. Studies on the modifications of indole structures, including nitrobenzyl substitutions, provide insights into designing new therapeutic agents with enhanced efficacy and specificity for various diseases (Tiedink et al., 1991).
Propriétés
IUPAC Name |
5-chloro-1-[(4-nitrophenyl)methyl]-3-phenylindole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2/c23-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)21(13-24)25(20)14-15-6-9-18(10-7-15)26(27)28/h1-12H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULEILRNYCKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)
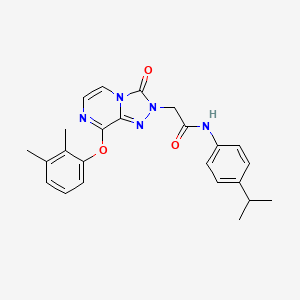
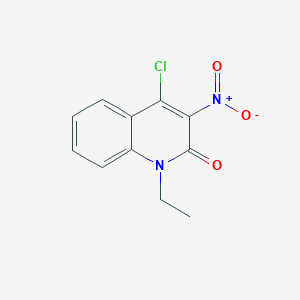

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)
![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)
![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)
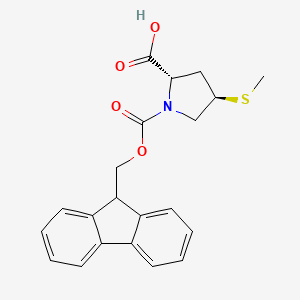
![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)


